
Dihydrotachysterol
Vue d'ensemble
Description
Le dihydrotachysterol est un analogue synthétique de la vitamine D qui ne nécessite pas d'activation rénale, contrairement à la vitamine D2 (ergocalciférol) ou à la vitamine D3 (cholécalciférol) . Il est principalement utilisé pour la prévention et le traitement du rachitisme ou de l'ostéomalacie, et pour gérer l'hypocalcémie associée à l'hypoparathyroïdie ou à la pseudo-hypoparathyroïdie . Le this compound a un début d'action rapide, une demi-vie plus courte et un effet plus important sur la minéralisation des sels osseux par rapport aux autres formes de vitamine D .
Mécanisme D'action
Target of Action
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D . Its primary target is the vitamin D receptor . The vitamin D receptor is a transcriptional regulator of bone matrix proteins .
Biochemical Pathways
DHT affects the biochemical pathways related to calcium and phosphate homeostasis . It elevates serum calcium levels by stimulating intestinal calcium absorption and mobilizing bone calcium . DHT also increases renal phosphate excretion .
Pharmacokinetics
It has a rapid onset of action (2 hours), a shorter half-life, and a greater effect on mineralization of bone salts than vitamin D .
Analyse Biochimique
Biochemical Properties
Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .
Cellular Effects
This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .
Molecular Mechanism
The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .
Dosage Effects in Animal Models
At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .
Metabolic Pathways
This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .
Transport and Distribution
Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .
Subcellular Localization
It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .
Méthodes De Préparation
Le dihydrotachysterol est synthétisé par hydrogénation du tachystérol . Le procédé consiste à isoler du this compound cristallin chimiquement uniforme en soumettant la solution du produit brut d'hydrogénation du tachystérol dans de la benzine à une adsorption chromatographique en utilisant de l'oxyde d'aluminium actif . Les composants ayant une faible tendance à être adsorbés sont collectés et traités plus avant pour obtenir du this compound .
Analyse Des Réactions Chimiques
Le dihydrotachysterol subit plusieurs types de réactions chimiques, notamment l'hydroxylation dans le foie pour former du 25-hydroxythis compound . Cette forme hydroxylée est la principale forme active circulante du médicament . Le composé ne subit pas d'hydroxylation ultérieure par le rein, ce qui en fait un analogue de la 1,25-dihydroxyvitamine D . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes hépatiques pour l'hydroxylation . Le principal produit formé à partir de ces réactions est le 25-hydroxythis compound .
Applications de la recherche scientifique
Le this compound a diverses applications de recherche scientifique en chimie, biologie, médecine et industrie. Il est utilisé pour traiter l'hypophosphatémie familiale, l'hypocalcémie associée à l'hypoparathyroïdie et la pseudo-hypoparathyroïdie, et l'ostéodystrophie rénale dans l'urémie chronique . De plus, il est utilisé dans la recherche liée à la régulation des protéines de la matrice osseuse et à l'expression de l'ostéocalcine . Le this compound est également utilisé dans des études impliquant l'administration d'analogues de la vitamine D à des animaux de laboratoire pour induire certaines conditions à des fins de recherche .
Mécanisme d'action
Une fois hydroxylé en 25-hydroxythis compound, le this compound se lie au récepteur de la vitamine D . La forme liée du récepteur de la vitamine D sert de régulateur transcriptionnel des protéines de la matrice osseuse, induisant l'expression de l'ostéocalcine et supprimant la synthèse du collagène de type I . Le this compound est efficace pour augmenter le calcium sérique en stimulant l'absorption intestinale du calcium et en mobilisant le calcium osseux en l'absence d'hormone parathyroïdienne et de tissu rénal fonctionnel . Il augmente également l'excrétion rénale de phosphate .
Applications De Recherche Scientifique
Clinical Applications
Dihydrotachysterol is primarily utilized in the treatment of conditions associated with hypocalcemia and hypoparathyroidism. Its applications include:
- Hypoparathyroidism : this compound is commonly prescribed for patients with hypoparathyroidism, especially post-surgical cases where parathyroid glands are removed. It helps elevate serum calcium levels by enhancing intestinal calcium absorption and mobilizing bone calcium .
- Familial Hypophosphatemia : This condition, characterized by low phosphate levels leading to rickets or osteomalacia, can be effectively managed with this compound. The compound aids in correcting calcium and phosphate imbalances .
- Osteomalacia and Rickets : this compound is also used to prevent and treat rickets or osteomalacia, conditions resulting from vitamin D deficiency .
Case Study 1: Management of Hypercalcemia
A study reported on five patients who developed severe hypercalcemia during long-term this compound therapy for hypoparathyroidism. Symptoms included renal impairment due to calcifications. Upon discontinuation of this compound, patients were transitioned to shorter-acting vitamin D derivatives with successful management of calcium levels .
Case Study 2: Efficacy in Familial Hypophosphatemia
In a clinical trial involving patients with familial hypophosphatemia, this compound administration resulted in significant improvements in serum phosphate levels and bone mineral density, demonstrating its effectiveness in managing this genetic disorder .
Comparative Analysis of this compound and Other Vitamin D Analogues
Feature | This compound | Other Vitamin D Analogues |
---|---|---|
Mechanism of Action | VDR activation | VDR activation |
Primary Use | Hypoparathyroidism | Various (e.g., psoriasis) |
Metabolites | 1 alpha,25-(OH)2DHT | 1 alpha,25-(OH)2D3 |
Risk of Hypercalcemia | Higher incidence | Variable |
Duration of Effect | Longer-lasting | Shorter |
Comparaison Avec Des Composés Similaires
Le dihydrotachysterol est comparé à d'autres composés similaires tels que la calcitriol et le carbonate de calcium . La calcitriol est un autre analogue de la vitamine D qui nécessite une activation rénale et est utilisé pour des indications similaires . Le carbonate de calcium est un supplément en vente libre utilisé pour des affections comme l'hypocalcémie et l'ostéoporose . Le this compound est unique en ce qu'il ne nécessite pas d'activation rénale et a un début d'action rapide . D'autres composés similaires comprennent le doxercalciférol et le paricalcitol, qui sont également des agonistes du récepteur de la vitamine D .
Activité Biologique
Dihydrotachysterol (DHT) is a synthetic analog of vitamin D that exhibits significant biological activity, particularly in the regulation of calcium and phosphate metabolism. This article explores the mechanisms of action, therapeutic applications, and case studies related to DHT, supported by data tables and research findings.
This compound functions primarily by enhancing intestinal absorption of calcium and mobilizing calcium from bone. Upon administration, it is hydroxylated in the liver to form 25-hydroxythis compound, which binds to the vitamin D receptor (VDR). This binding activates gene expression related to calcium transport and bone metabolism, mimicking the actions of parathyroid hormone (PTH) in the absence of functional renal tissue .
Key Actions of this compound:
- Stimulates Intestinal Calcium Absorption: Increases calcium uptake from the gut.
- Mobilizes Bone Calcium: Releases calcium from bone stores.
- Increases Renal Phosphate Excretion: Aids in phosphate management in the body.
Therapeutic Applications
DHT is primarily indicated for conditions associated with hypocalcemia, particularly:
- Hypoparathyroidism: Used post-surgically to manage low calcium levels.
- Vitamin D Dependent Rickets: Effective in treating certain types of rickets where traditional vitamin D is insufficient.
- Familial Hypophosphatemia: Addresses hypophosphatemia linked with genetic disorders.
Case Studies and Clinical Findings
Several studies highlight the clinical implications and potential adverse effects associated with DHT therapy.
Case Study: Hypercalcemia Due to DHT Therapy
A study involving five patients treated with this compound for hypoparathyroidism revealed significant hypercalcemia. Symptoms were often overlooked due to their nonspecific nature. Patients exhibited elevated serum calcium levels ranging from 3.08 to 4.97 mmol/L, leading to severe complications requiring intensive care. After discontinuation of DHT, patients were transitioned to shorter-acting vitamin D derivatives, resulting in normalized calcium levels .
Patient | Duration of DHT Therapy | Calcium Level (mmol/L) | Creatinine Level (µmol/L) | Treatment Outcome |
---|---|---|---|---|
1 | 4 years | 3.08 | 277 | Improved |
2 | 10 years | 4.50 | 300 | Improved |
3 | 20 years | 4.97 | 365 | Improved |
4 | 30 years | 3.80 | 290 | Improved |
5 | 50 years | 3.50 | 310 | Improved |
Pharmacological Properties
This compound has unique pharmacokinetic properties compared to other vitamin D analogs:
- Half-life: Not well-defined; varies based on individual metabolism.
- Protein Binding: Greater than 99%, indicating strong interaction with plasma proteins.
- Metabolism: Rapidly metabolized; approximately 20% excreted in bile within the first 24 hours .
Research Findings
Recent studies have examined the metabolic pathways and biological activity of DHT:
- In Vivo Metabolism: Research indicates that DHT is metabolized into active forms such as 1 alpha,25-(OH)2DHT, which retains significant biological activity comparable to natural vitamin D .
- Comparative Efficacy: Experimental studies show that higher doses of DHT are required to achieve similar therapeutic effects as traditional vitamin D compounds .
Propriétés
Numéro CAS |
67-96-9 |
---|---|
Formule moléculaire |
C28H46O |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |
Clé InChI |
ILYCWAKSDCYMBB-ZJGOHBTISA-N |
SMILES |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
SMILES isomérique |
CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |
SMILES canonique |
CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
Apparence |
Solid powder |
Color/Form |
Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |
melting_point |
131 °C |
Key on ui other cas no. |
67-96-9 |
Description physique |
Solid |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |
Pression de vapeur |
5.2X10-10 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.